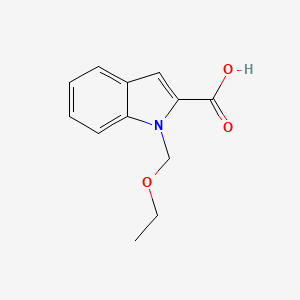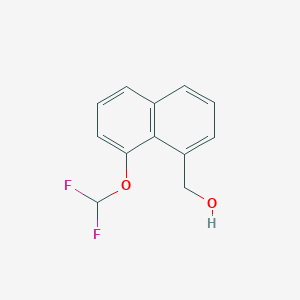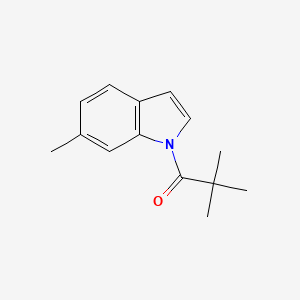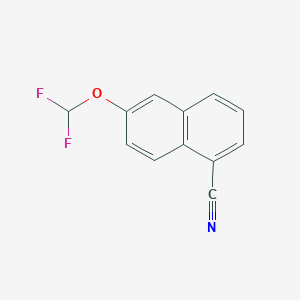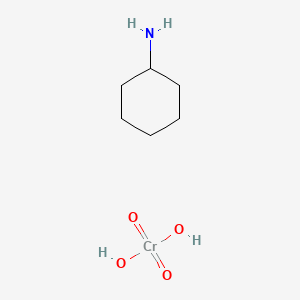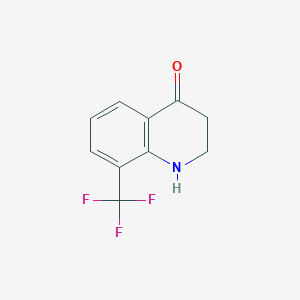
8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(トリフルオロメチル)-2,3-ジヒドロキノリン-4(1H)-オンは、ジヒドロキノリンオン構造にトリフルオロメチル基が結合した化合物です。トリフルオロメチル基は、その強い電気陰性度と化合物の化学的および物理的特性に影響を与える能力で知られています。
準備方法
合成経路と反応条件: 8-(トリフルオロメチル)-2,3-ジヒドロキノリン-4(1H)-オンの合成は、通常、キノリンオン構造にトリフルオロメチル基を導入することによって行われます。一般的な方法の1つは、炭素中心中間体のラジカルトリフルオロメチル化です。 このプロセスは、可視光がトリフルオロメチルラジカルの形成を促進する光レドックス触媒を用いて達成できます。トリフルオロメチルラジカルは、その後、キノリンオン前駆体と反応します .
工業的生産方法: この化合物の工業的生産には、効率的かつスケーラブルな合成を確保するために連続フロー反応器を使用することが含まれる場合があります。 反応条件には、収率と純度を最適化するために、特定の触媒と制御された温度の使用が含まれることがよくあります .
化学反応の分析
反応の種類: 8-(トリフルオロメチル)-2,3-ジヒドロキノリン-4(1H)-オンは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、キノリンオン誘導体を形成するために酸化することができます。
還元: 還元反応は、ジヒドロキノリンオン誘導体の形成につながる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
主要な生成物: これらの反応から生成される主な生成物には、さまざまなキノリンオンおよびジヒドロキノリンオン誘導体が含まれます。これらの誘導体は、特定の用途に合わせてさらに官能化することができます .
4. 科学研究への応用
8-(トリフルオロメチル)-2,3-ジヒドロキノリン-4(1H)-オンは、科学研究において幅広い用途を持っています。
化学: それは、より複雑なフッ素化合物の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
科学的研究の応用
8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential neuroprotective and anti-inflammatory effects
作用機序
8-(トリフルオロメチル)-2,3-ジヒドロキノリン-4(1H)-オンが効果を発揮するメカニズムには、トリフルオロメチル基とさまざまな分子標的との相互作用が含まれます。トリフルオロメチル基は、化合物の特定の酵素や受容体に対する結合親和性を高めることができ、それらの活性を調節します。 この相互作用は、NF-κB炎症経路など、特定の経路の阻害につながる可能性があり、抗炎症作用をもたらします .
類似化合物:
トリフルオロメチルケトン: これらの化合物は、トリフルオロメチル基を共有し、医薬品や農薬など、同様の用途に使用されます.
トリフルオロメチル化芳香族化合物:
独自性: 8-(トリフルオロメチル)-2,3-ジヒドロキノリン-4(1H)-オンは、トリフルオロメチル基と組み合わされた特定のジヒドロキノリンオン構造のためにユニークです。 この組み合わせは、さまざまな研究および工業的用途において、貴重な化合物となる、明確な化学的および物理的特性を付与します .
類似化合物との比較
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications, such as pharmaceuticals and agrochemicals.
Trifluoromethylated aromatic compounds:
Uniqueness: 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific dihydroquinolinone structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
83674-15-1 |
|---|---|
分子式 |
C10H8F3NO |
分子量 |
215.17 g/mol |
IUPAC名 |
8-(trifluoromethyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-3,14H,4-5H2 |
InChIキー |
WUQPOLBZMZKXOP-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1=O)C=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









